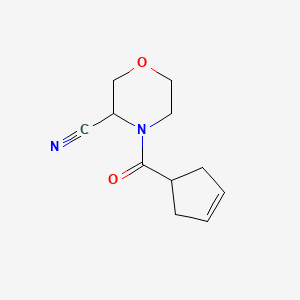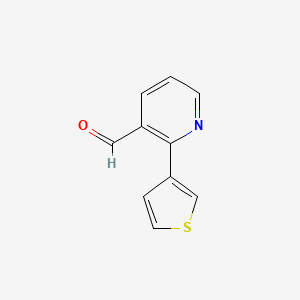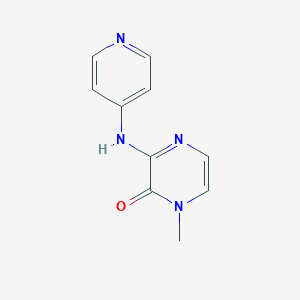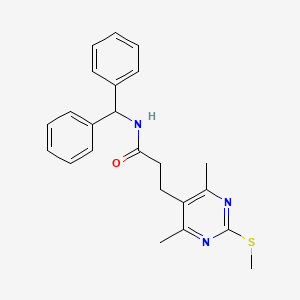
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate is an organic compound that belongs to the class of pyridines This compound is characterized by its unique structure, which includes a nitro group, a methyl group, and a phenylpropanoate ester
Preparation Methods
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate typically involves the condensation of 3-nitro-2-oxo-1,2-dihydropyridine with 3-phenylpropanoic acid in the presence of an appropriate catalyst. The reaction is usually carried out at room temperature in an inert atmosphere to prevent any unwanted side reactions. The product is then purified by recrystallization from a suitable solvent.
Chemical Reactions Analysis
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
Medicine: It has shown promise in inhibiting the growth of certain cancer cell lines, making it a potential candidate for anticancer drug development.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. The compound is thought to inhibit the activity of protein kinases by binding to their active sites and preventing their catalytic activity. Additionally, it may interact with other cellular components, leading to changes in their structure and function.
Comparison with Similar Compounds
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate can be compared with other similar compounds, such as:
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate: This compound has a similar structure but with a different ester group, which may result in different chemical properties and biological activities.
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate:
The uniqueness of this compound lies in its specific ester group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-10-9-12(14(17(20)21)15(19)16-10)22-13(18)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFVOMSDFHBYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2634285.png)



![2,3,6-Trimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2634291.png)
![(4-Fluorophenyl)-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide](/img/structure/B2634293.png)

![5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2634296.png)


![4-[(Methylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B2634300.png)


